molecular formula C10H4ClNO2 B13694954 4-Chloro-2-oxo-2H-chromene-6-carbonitrile

4-Chloro-2-oxo-2H-chromene-6-carbonitrile

Cat. No.: B13694954
M. Wt: 205.60 g/mol
InChI Key: RJEMAVXLCWPJMG-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2H-chromene-6-carbonitrile is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. Chromenes, also known as benzopyrans, are heterocyclic compounds containing a benzene ring fused to a pyran ring. The presence of a chloro group and a nitrile group in the structure of this compound makes it a valuable compound for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-oxo-2H-chromene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol. The resulting intermediate undergoes cyclization to form the desired chromene compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-oxo-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-oxo-2H-chromene-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromene-6-carbonitrile
  • 4-Bromo-2-oxo-2H-chromene-6-carbonitrile
  • 4-Fluoro-2-oxo-2H-chromene-6-carbonitrile

Uniqueness

4-Chloro-2-oxo-2H-chromene-6-carbonitrile is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its potential as a versatile intermediate for the synthesis of various derivatives with improved pharmacological properties .

Properties

Molecular Formula

C10H4ClNO2

Molecular Weight

205.60 g/mol

IUPAC Name

4-chloro-2-oxochromene-6-carbonitrile

InChI

InChI=1S/C10H4ClNO2/c11-8-4-10(13)14-9-2-1-6(5-12)3-7(8)9/h1-4H

InChI Key

RJEMAVXLCWPJMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CC(=O)O2)Cl

Origin of Product

United States

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